
3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline, also known as DMXAA, is a small molecule drug that has been studied for its potential anti-tumor properties. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has shown that derivatives of 1-(4-methylpiperazin-1-yl)isoquinolines, which share structural similarities with 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline, exhibit promising anticancer properties. The anticancer activity is significantly influenced by the nature of heterocyclic substituents, indicating a potential area for developing new anticancer drugs. This was demonstrated through in vitro screening, highlighting the derivatives' high level of anticancer activity, although specific to molecular targets not correlated with known drugs (Konovalenko et al., 2022).
Antimicrobial Agents
Thiazolidinone derivatives, which could be structurally related, have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. The synthesis process involves key intermediates that could share mechanistic pathways with the synthesis of this compound, showcasing the compound's potential in antimicrobial applications (Patel, Kumari, & Patel, 2012).
Enzyme Inhibition
4-Anilinoquinazolines, closely related in structure, have been synthesized as inhibitors of cardiac troponin I–interacting kinase (TNNi3K). These compounds provide insights into structure–activity relationships and the potential for this compound to serve as a lead structure for the development of enzyme inhibitors, emphasizing the importance of the N-methylbenzenesulfonyl group and the quinazoline hinge-binding motif (Asquith et al., 2020).
Antitumor Activity
Compounds related to this compound have been synthesized and shown to possess potent antitumor activity. This is evidenced by the synthesis of new pyrazole, triazole, and thiazolidine-pyrimido[4, 5-b]quinoline derivatives, highlighting the potential for similar compounds to be developed into effective antitumor agents (Abu‐Hashem & Aly, 2012).
Hypoxic-cytotoxic Agents
Quinoxaline derivatives, including those with piperazine substituents similar to this compound, have been identified as potent hypoxic-cytotoxic agents. This showcases the compound's potential application in targeting hypoxic cancer cells, with certain derivatives demonstrating significant potency and selectivity (Ortega et al., 2000).
Propiedades
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-16-8-9-18(14-17(16)2)28(26,27)21-15-23-20-7-5-4-6-19(20)22(21)25-12-10-24(3)11-13-25/h4-9,14-15H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZULHJNTKLCDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(3-Chloro-4-fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2847388.png)
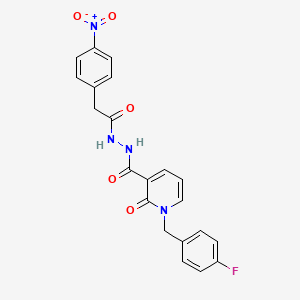
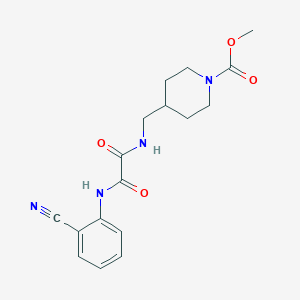
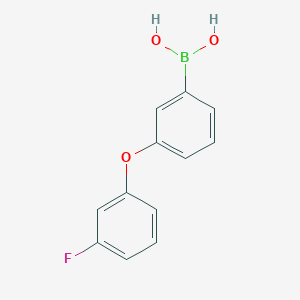

![N-(3,5-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2847397.png)
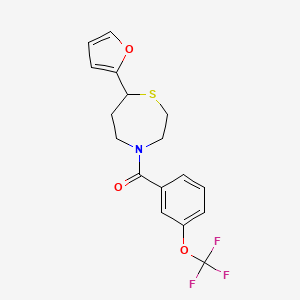
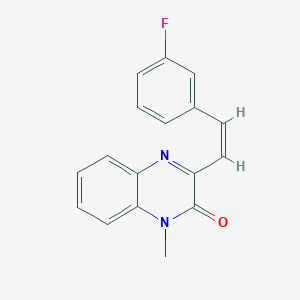
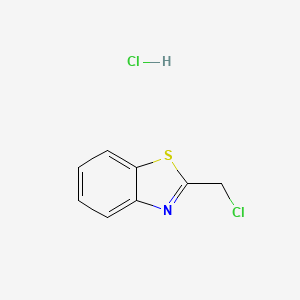
![N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide](/img/structure/B2847403.png)
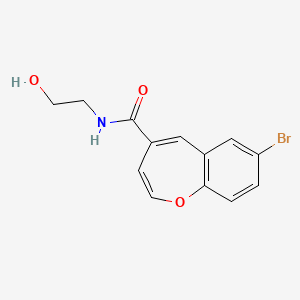

![1-(4-Bromophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2847407.png)